molecular formula C8H18O3P+ B049222 Diisobutylphosphite CAS No. 1189-24-8

Diisobutylphosphite

Cat. No.: B049222
CAS No.: 1189-24-8
M. Wt: 193.2 g/mol
InChI Key: QPKOILOWXGLVJS-UHFFFAOYSA-N
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Description

Praeruptorin A is a natural coumarin compound derived from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects .

Mechanism of Action

Target of Action

Diisobutyl Phosphonate, also known as bis(2-methylpropoxy)-oxophosphanium or Diisobutylphosphite, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling. The compound has a high affinity for bone mineral, particularly hydroxyapatite binding sites on bony surfaces undergoing active resorption .

Mode of Action

Diisobutyl Phosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the compound, the released Diisobutyl Phosphonate impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . It also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by Diisobutyl Phosphonate involve the mevalonate pathway . This pathway generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function . The compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts, which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that phosphonates, in general, have a high affinity for calcium ions, leading to their rapid clearance from the circulation and targeting of hydroxyapatite bone mineral surfaces at sites of active bone remodeling .

Result of Action

The result of Diisobutyl Phosphonate’s action is the inhibition of bone resorption, leading to a decrease in osteoclast activity . This can have beneficial effects in conditions characterized by excessive bone resorption, such as osteoporosis, metastatic bone disease, and Paget’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin A can be synthesized through various chemical routes. One common method involves the esterification of cis-khellactone with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, Praeruptorin A is often extracted from the dried roots of Peucedanum praeruptorum Dunn. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Praeruptorin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Praeruptorin A is unique due to its specific molecular structure, which allows it to interact with multiple targets and pathways. Its ability to inhibit calcium influx and NF-κB activation distinguishes it from other similar compounds .

Properties

IUPAC Name

bis(2-methylpropoxy)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOILOWXGLVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO[P+](=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922806
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-24-8
Record name Diisobutylphosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYL PHOSPHONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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